molecular formula C10H16N2O4S3 B601900 Dorzolamide, (+/-)-(cis)- CAS No. 149249-72-9

Dorzolamide, (+/-)-(cis)-

Cat. No.: B601900
CAS No.: 149249-72-9
M. Wt: 324.44
InChI Key:
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Mechanism of Action

Target of Action

Dorzolamide is a highly specific inhibitor of carbonic anhydrase II (CA-II) . CA-II is the main carbonic anhydrase isoenzyme involved in aqueous humor secretion . This enzyme is found in the ciliary body epithelium of the eye .

Mode of Action

Dorzolamide works by blocking the activity of the carbonic anhydrase enzyme in the ciliary process . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which leads to a reduction in intraocular pressure .

Biochemical Pathways

The primary biochemical pathway affected by dorzolamide is the regulation of ion balance and fluid pressure in the eyes . By inhibiting carbonic anhydrase, dorzolamide disrupts the conversion of carbonic acid into bicarbonate ions, which reduces fluid transport and ultimately lowers intraocular pressure .

Pharmacokinetics

Dorzolamide is primarily excreted unchanged in the urine . After administration is stopped, dorzolamide stored in red blood cells (RBCs) is washed out in a non-linear fashion, with an initial rapid decline in drug concentrations followed by a slower elimination phase . The terminal elimination half-life of dorzolamide is about 4 months in RBCs . Dorzolamide is also metabolized to N-desethyl dorzolamide, which is less potent than the parent drug .

Result of Action

The molecular and cellular effects of dorzolamide’s action result in a reduction of intraocular pressure . This is achieved by decreasing the production of aqueous humor, which is the fluid in the eye that maintains intraocular pressure . By reducing the volume of this fluid, dorzolamide effectively lowers the pressure inside the eye, providing relief in conditions such as open-angle glaucoma and ocular hypertension .

Action Environment

The action, efficacy, and stability of dorzolamide can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s absorption and irritation potential . Dorzolamide is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Increasing the ph of the eye drops to physiological ph significantly reduces their local irritation . Therefore, the formulation of dorzolamide eye drops needs to strike a balance between maximizing absorption and minimizing irritation.

Safety and Hazards

Dorzolamide is generally well-tolerated, but it can cause some side effects. The most frequently reported adverse reactions associated with dorzolamide hydrochloride ophthalmic solution were ocular burning, stinging, or discomfort immediately following ocular administration . Systemic, nonserious drug-related events occurred in 15 patients randomized to beta-blockers and in 8 patients randomized to CAI . No adverse events occurred in children treated with prostaglandins .

Future Directions

Dorzolamide is currently used to treat glaucoma and ocular hypertension, but there is potential for its use to be expanded in the future. For example, a microsuspension of dorzolamide has been developed that could potentially be used as a once-a-day eye drop product . This could improve patient compliance and make the treatment of these conditions more effective .

Biochemical Analysis

Biochemical Properties

Dorzolamide, (+/-)-(cis)-, works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This enzyme is a type of carbonic anhydrase, which is crucial for the regulation of pH and fluid balance in various tissues. By inhibiting this enzyme, Dorzolamide, (+/-)-(cis)-, can reduce the production of aqueous humor, thereby lowering intraocular pressure .

Cellular Effects

In the cells of the ciliary body in the eye, Dorzolamide, (+/-)-(cis)-, inhibits carbonic anhydrase, reducing the formation of bicarbonate ions. This leads to a reduction in sodium and fluid transport, ultimately decreasing the production of aqueous humor and lowering intraocular pressure .

Molecular Mechanism

Dorzolamide, (+/-)-(cis)-, exerts its effects at the molecular level by binding to the active site of carbonic anhydrase, a zinc-containing enzyme, and inhibiting its activity . This inhibition disrupts the reversible reaction that involves the hydration of carbon dioxide and the dehydration of bicarbonate, leading to a decrease in bicarbonate ion formation and subsequently reducing aqueous humor production .

Temporal Effects in Laboratory Settings

As the administration of Dorzolamide, (+/-)-(cis)-, is stopped, the drug stored in red blood cells is washed out in a non-linear fashion, with the terminal elimination half-life of ≥120 days in red blood cells . This initial rapid decline in drug concentrations is followed by the slow elimination phase, where the elimination half-life of the drug is about >4 months .

Metabolic Pathways

Dorzolamide, (+/-)-(cis)-, is primarily metabolized by cytochrome P450 enzymes in the liver. The main metabolic pathway involves the three-step oxidation of the isothiouronium moiety to form an inactive metabolite .

Transport and Distribution

Dorzolamide, (+/-)-(cis)-, is believed to be distributed in the body in its unbound form due to its low plasma protein binding. It is known to concentrate in red blood cells due to binding with carbonic anhydrase .

Subcellular Localization

Dorzolamide, (+/-)-(cis)-, is primarily localized in the cytoplasm of cells where carbonic anhydrase is abundant. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dorzolamide is synthesized through a multi-step process involving the reaction of various intermediates. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of dorzolamide involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dorzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dorzolamide

Dorzolamide is unique due to its topical administration, which minimizes systemic side effects commonly associated with oral carbonic anhydrase inhibitors . It also has a rapid onset of action and is effective in reducing intraocular pressure when used alone or in combination with other medications .

Properties

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152786
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-90-5
Record name Dorzolamide, (+/-)-(cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE, (CIS)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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